molecular formula C10H12O3 B13276617 [3-(3-Methoxyphenyl)oxiran-2-yl]methanol

[3-(3-Methoxyphenyl)oxiran-2-yl]methanol

Cat. No.: B13276617
M. Wt: 180.20 g/mol
InChI Key: XODMEJFEJYAAQS-UHFFFAOYSA-N
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Description

[3-(3-Methoxyphenyl)oxiran-2-yl]methanol: is an organic compound with the molecular formula C10H12O3 . It is a member of the oxirane family, characterized by a three-membered epoxide ring. The compound is notable for its methoxyphenyl group attached to the oxirane ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Methoxyphenyl)oxiran-2-yl]methanol typically involves the epoxidation of alkenes. One common method is the reaction of 3-methoxyphenyl-substituted alkenes with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide intermediate, which is subsequently converted to the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the epoxide ring to diols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a substrate in catalytic reactions to study reaction mechanisms.

Biology:

    Enzyme Studies: Used to investigate enzyme-catalyzed epoxidation and hydrolysis reactions.

Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical compounds with epoxide functionalities.

Industry:

    Polymer Production: Utilized in the production of epoxy resins and other polymeric materials.

Mechanism of Action

The mechanism of action of [3-(3-Methoxyphenyl)oxiran-2-yl]methanol involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds.

Comparison with Similar Compounds

  • [3-(4-Methoxyphenyl)oxiran-2-yl]methanol
  • [3-(2-Methoxyphenyl)oxiran-2-yl]methanol

Comparison:

  • Structural Differences: The position of the methoxy group on the phenyl ring differentiates these compounds.
  • Reactivity: The position of the methoxy group can influence the reactivity and selectivity of the compound in chemical reactions.
  • Applications: While similar in structure, each compound may have unique applications based on its specific chemical properties.

Properties

IUPAC Name

[3-(3-methoxyphenyl)oxiran-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-8-4-2-3-7(5-8)10-9(6-11)13-10/h2-5,9-11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODMEJFEJYAAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(O2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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